molecular formula C22H14ClN3S3 B2848636 5-(4-Chlorophenyl)sulfanyl-4-phenyl-2-(5-thiophen-2-ylpyrazol-1-yl)-1,3-thiazole CAS No. 956372-19-3

5-(4-Chlorophenyl)sulfanyl-4-phenyl-2-(5-thiophen-2-ylpyrazol-1-yl)-1,3-thiazole

Cat. No. B2848636
CAS RN: 956372-19-3
M. Wt: 452.01
InChI Key: LHISYYSJDFPTIV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)sulfanyl-4-phenyl-2-(5-thiophen-2-ylpyrazol-1-yl)-1,3-thiazole, also known as CSPT, is a compound that has been studied for its potential applications in the field of organic chemistry. CSPT is an organosulfur compound that is composed of a thiazole and a pyrazole ring fused together. It has been used in a variety of research applications, including synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis and structural analysis of thiazole derivatives, including compounds similar to 5-(4-Chlorophenyl)sulfanyl-4-phenyl-2-(5-thiophen-2-ylpyrazol-1-yl)-1,3-thiazole. For instance, Kariuki et al. (2021) synthesized and structurally characterized isostructural thiazoles through crystallization, highlighting their planarity and the orientation of fluorophenyl groups perpendicular to the rest of the molecule (Kariuki et al., 2021).

Antimicrobial and Antiviral Activities

Several studies have investigated the antimicrobial and antiviral potentials of thiazole derivatives. Sah et al. (2014) synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity (Sah et al., 2014). Similarly, Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating anti-tobacco mosaic virus activity (Chen et al., 2010).

Molecular Docking and Quantum Chemical Calculations

The study by Viji et al. (2020) focused on the spectroscopic analysis, quantum chemical calculations, and molecular docking of a bioactive molecule closely related to the chemical compound of interest. This research elucidated the molecule's potential for antimicrobial activity through molecular docking, demonstrating its interaction with various proteins and suggesting its application in therapeutic domains (Viji et al., 2020).

Anticancer Properties

Yushyn et al. (2022) explored the anticancer activity of a novel non-condensed pyrazoline-bearing hybrid molecule, emphasizing the utility of thiazole derivatives in designing drug-like small molecules with potential anticancer properties (Yushyn et al., 2022).

properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-phenyl-2-(5-thiophen-2-ylpyrazol-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3S3/c23-16-8-10-17(11-9-16)28-21-20(15-5-2-1-3-6-15)25-22(29-21)26-18(12-13-24-26)19-7-4-14-27-19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHISYYSJDFPTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=CC=N3)C4=CC=CS4)SC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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